![molecular formula C18H24N4O7 B10771809 Lys[Z(NO2)]-Pro](/img/structure/B10771809.png)

Lys[Z(NO2)]-Pro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

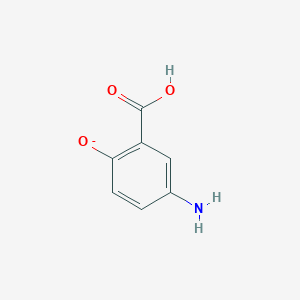

Lisina[Z(NO2)]-Prolina, donde Z representa un grupo benciloxicarbonilo, es un derivado dipéptido conocido por su función como inhibidor competitivo de los transportadores de péptidos, particularmente PEPT1 y PEPT2. Estos transportadores son cruciales para la absorción y reabsorción de dipéptidos y tripéptidos en el cuerpo humano, desempeñando roles importantes tanto en la nutrición como en la farmacología .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Lisina[Z(NO2)]-Prolina típicamente implica la protección del grupo amino de la lisina con un grupo benciloxicarbonilo, seguido de la introducción de un grupo nitro. La lisina protegida se acopla entonces a la prolina utilizando técnicas estándar de síntesis de péptidos. Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) en un solvente orgánico como la dimetilformamida (DMF) .

Métodos de Producción Industrial

La producción industrial de Lisina[Z(NO2)]-Prolina sigue rutas sintéticas similares pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, a menudo utilizando sintetizadores de péptidos automatizados. El proceso incluye pasos de purificación rigurosos como la cromatografía líquida de alta resolución (HPLC) para asegurar que el producto final cumple con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

Lisina[Z(NO2)]-Prolina puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a un grupo amino bajo condiciones específicas.

Reducción: El grupo benciloxicarbonilo se puede eliminar mediante hidrogenación.

Sustitución: El grupo nitro se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Catalizadores como el paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Productos Principales

Oxidación: Conversión a Lisina[Z(NH2)]-Prolina.

Reducción: Formación de Lisina-Prolina después de la desprotección.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Lisina[Z(NO2)]-Prolina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de transporte de péptidos.

Biología: Investiga el papel de los transportadores de péptidos en los procesos de captación celular.

Medicina: Explora posibles usos terapéuticos como inhibidores de los transportadores de péptidos, lo que puede afectar la absorción y la eficacia de los fármacos.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta en la investigación de la administración de fármacos

Mecanismo De Acción

Lisina[Z(NO2)]-Prolina ejerce sus efectos inhibiendo competitivamente los transportadores de péptidos PEPT1 y PEPT2. Estos transportadores facilitan la captación de dipéptidos y tripéptidos a través de las membranas celulares. Al unirse a los transportadores, Lisina[Z(NO2)]-Prolina bloquea el transporte de sustratos naturales, modulando así los procesos de absorción y reabsorción en el intestino y el riñón .

Comparación Con Compuestos Similares

Compuestos Similares

Lisina[Z(NO2)]-Valina: Otro derivado dipéptido con efectos inhibitorios similares sobre PEPT1 y PEPT2.

Lisina[Z(NO2)]-Glicina: Conocido por su papel en el estudio de las interacciones del transportador de péptidos.

Lisina[Z(NO2)]-Alanina: Utilizado en estudios comparativos para comprender las relaciones estructura-actividad.

Singularidad

Lisina[Z(NO2)]-Prolina es única debido a su alta afinidad y especificidad para PEPT1 y PEPT2, lo que la convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas. Sus propiedades estructurales, particularmente los grupos benciloxicarbonilo y nitro, contribuyen a su eficacia como inhibidor .

Propiedades

Fórmula molecular |

C18H24N4O7 |

|---|---|

Peso molecular |

408.4 g/mol |

Nombre IUPAC |

(2S)-1-[2-amino-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H24N4O7/c19-14(16(23)21-11-3-5-15(21)17(24)25)4-1-2-10-20-18(26)29-13-8-6-12(7-9-13)22(27)28/h6-9,14-15H,1-5,10-11,19H2,(H,20,26)(H,24,25)/t14?,15-/m0/s1 |

Clave InChI |

XECWFUGQRJPWRP-LOACHALJSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B10771741.png)

![1-[3-(5-Methoxy-1H-indol-3-yl)piperidino]ethanone](/img/structure/B10771745.png)

![(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771759.png)

![(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10771771.png)

![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide](/img/structure/B10771799.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)

![[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester](/img/structure/B10771817.png)

![4-{5-[1-Aza-bicyclo[2.2.1]hept-(3Z)-ylidenemethyl]-isoxazol-3-yl}-phenylamine](/img/structure/B10771820.png)